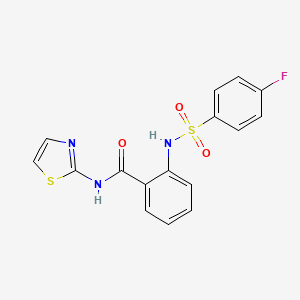

2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

Description

2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S2/c17-11-5-7-12(8-6-11)25(22,23)20-14-4-2-1-3-13(14)15(21)19-16-18-9-10-24-16/h1-10,20H,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLXBFRSVGMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Sulfonamide Formation: The sulfonamide group is introduced by reacting 4-fluorobenzenesulfonyl chloride with an appropriate amine.

Coupling Reaction: The final step involves coupling the thiazole derivative with the sulfonamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzamide moiety.

Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

- 2-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

- 2-(4-nitrobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a unique and valuable compound for research and development.

Biological Activity

2-(4-fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that integrates sulfonamide and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antibacterial and anticancer domains.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: 2-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide

- Molecular Formula: C16H12FN3O3S2

- CAS Number: 898465-90-2

The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity positively.

The mechanism of action of this compound primarily involves its ability to interact with specific biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity. The thiazole ring may enhance the binding affinity to hydrophobic pockets in proteins, contributing to the compound's efficacy in various biological assays.

Antibacterial Activity

Research indicates that compounds containing fluorinated aromatic groups exhibit significant antibacterial properties. For instance, studies on related fluoroaryl compounds have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 µM to 128 µM, depending on the specific structure and substituents present.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 (Fluoroaryl derivative) | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

The introduction of fluorine into the phenyl group has been shown to enhance antimicrobial activity significantly. The increase in lipophilicity due to fluorination contributes to better membrane penetration and interaction with bacterial targets.

Anticancer Activity

The thiazole-containing compounds have also been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the sulfonamide group is thought to play a critical role in these activities by interfering with cellular signaling pathways.

Case Study: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 µM to 50 µM, suggesting promising potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and sulfonamide derivatives can be significantly influenced by their structural features. Key factors include:

- Substituent Effects: Fluorination generally increases biological activity due to enhanced lipophilicity.

- Ring Structure: The thiazole ring is crucial for binding interactions with biological targets.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potency |

| Thiazole Ring Presence | Essential for target interaction |

| Sulfonamide Group | Mimics natural substrates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.